molecular formula C18H36O3 B14704153 Acetic acid;hexadec-1-en-1-ol CAS No. 27213-73-6

Acetic acid;hexadec-1-en-1-ol

Cat. No.: B14704153
CAS No.: 27213-73-6
M. Wt: 300.5 g/mol
InChI Key: WGWFUTGUZKRSHT-UHFFFAOYSA-N
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Description

Acetic acid;hexadec-1-en-1-ol, also known as (Z)-11-Hexadecen-1-yl acetate, is an organic compound with the molecular formula C18H34O2. It is a long-chain aliphatic alcohol esterified with acetic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetic acid;hexadec-1-en-1-ol can be achieved through the esterification of hexadec-1-en-1-ol with acetic acid. This reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction is as follows:

Hexadec-1-en-1-ol+Acetic acidAcetic acid;hexadec-1-en-1-ol+Water\text{Hexadec-1-en-1-ol} + \text{Acetic acid} \rightarrow \text{this compound} + \text{Water} Hexadec-1-en-1-ol+Acetic acid→Acetic acid;hexadec-1-en-1-ol+Water

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale esterification reactors. The process is optimized for high yield and purity, often employing continuous distillation to remove water and drive the equilibrium towards the formation of the ester.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form hexadec-1-en-1-ol.

    Substitution: It can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Hexadec-1-en-1-al or hexadec-1-en-1-oic acid.

    Reduction: Hexadec-1-en-1-ol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Acetic acid;hexadec-1-en-1-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its role in pheromone communication in insects.

    Medicine: Investigated for its potential antimicrobial properties.

    Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of acetic acid;hexadec-1-en-1-ol involves its interaction with specific molecular targets. In biological systems, it can act as a pheromone, binding to receptor proteins and triggering behavioral responses in insects. In antimicrobial applications, it disrupts microbial cell membranes, leading to cell lysis and death.

Comparison with Similar Compounds

    (Z)-11-Hexadecen-1-ol: The alcohol precursor to acetic acid;hexadec-1-en-1-ol.

    (E)-11-Hexadecen-1-ol acetate: A stereoisomer with different spatial configuration.

    Tetradec-11-en-1-ol acetate: A shorter chain analog with similar properties.

Uniqueness: this compound is unique due to its specific chain length and the presence of a double bond, which imparts distinct chemical and biological properties. Its role as a pheromone in insect communication and its applications in fragrance production highlight its versatility and importance.

Properties

CAS No.

27213-73-6

Molecular Formula

C18H36O3

Molecular Weight

300.5 g/mol

IUPAC Name

acetic acid;hexadec-1-en-1-ol

InChI

InChI=1S/C16H32O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;1-2(3)4/h15-17H,2-14H2,1H3;1H3,(H,3,4)

InChI Key

WGWFUTGUZKRSHT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC=CO.CC(=O)O

Origin of Product

United States

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